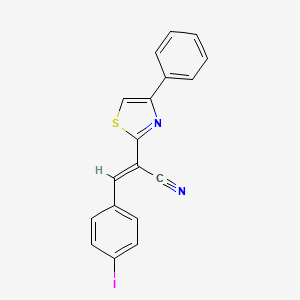
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as ITA, is a compound that has gained attention in scientific research due to its potential applications in medicine and biology. ITA belongs to the class of acrylonitrile compounds and has a molecular formula of C21H12IN3S.
Wirkmechanismus
The mechanism of action of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it has been proposed that 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to inhibit the activity of certain enzymes, including DNA polymerase and topoisomerase. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have anti-inflammatory activity, which may contribute to its antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages for use in lab experiments. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is relatively easy to synthesize, and the yield and purity can be easily controlled through recrystallization. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several limitations as well. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not water-soluble, which may limit its use in certain experiments. In addition, 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One potential area of research is to further investigate the mechanism of action of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Understanding how 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile inhibits the growth of cancer cells and bacteria could lead to the development of more effective treatments for these diseases. Another area of research is to investigate the potential use of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in combination with other compounds. Combining 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile with other compounds could enhance its antitumor and antibacterial activity. Finally, more research is needed to investigate the in vivo effects of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Studying the effects of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in living organisms could provide valuable information for the development of new treatments for cancer and bacterial infections.
Conclusion:
In conclusion, 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a compound that has gained attention in scientific research due to its potential applications in medicine and biology. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have antitumor and antibacterial activity and has several advantages for use in lab experiments. However, more research is needed to fully understand the mechanism of action and in vivo effects of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Future research on 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile could lead to the development of new treatments for cancer and bacterial infections.
Synthesemethoden
The synthesis of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-iodobenzaldehyde and 4-phenyl-2-thiazolamine in the presence of acetonitrile and potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction and results in the formation of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. The yield of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is approximately 70%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of science, including medicine and biology. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and cervical cancer. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
Eigenschaften
IUPAC Name |
(E)-3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11IN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBSGKVUGZIEZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

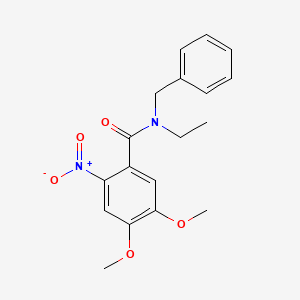
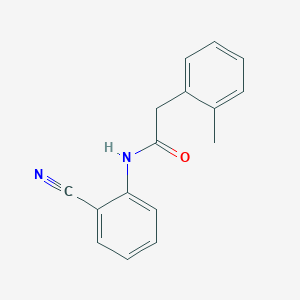
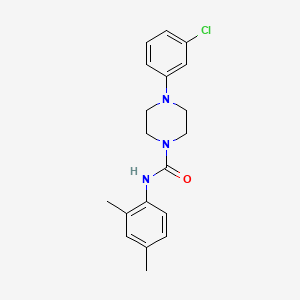
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
![5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid](/img/structure/B5494667.png)
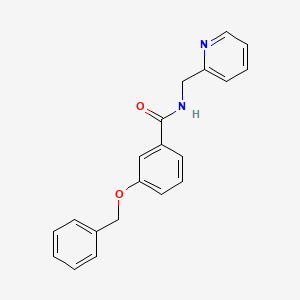
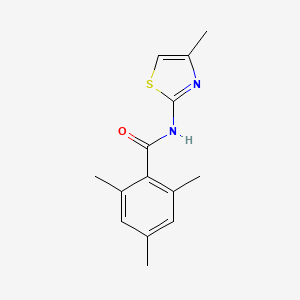

![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)

![9-(3-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5494724.png)
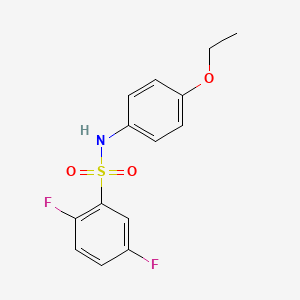
![N-(2-ethoxy-5-{[(2-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5494729.png)